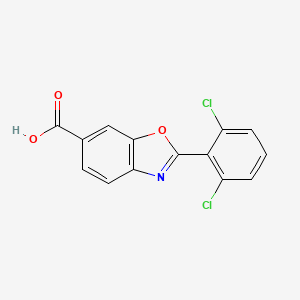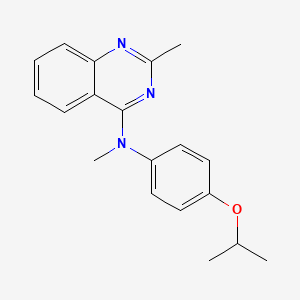
N-(4-ISOPROPOXYPHENYL)-N,2-DIMETHYLQUINAZOLIN-4-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ISOPROPOXYPHENYL)-N,2-DIMETHYLQUINAZOLIN-4-AMINE is a chemical compound with a complex structure that includes both phenyl and quinazolinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ISOPROPOXYPHENYL)-N,2-DIMETHYLQUINAZOLIN-4-AMINE typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the phenyl group and the isopropoxy substituent. The final step involves the formation of the methyl-amine linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-ISOPROPOXYPHENYL)-N,2-DIMETHYLQUINAZOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the phenyl or quinazolinyl rings.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new alkyl or aryl groups.
Scientific Research Applications
N-(4-ISOPROPOXYPHENYL)-N,2-DIMETHYLQUINAZOLIN-4-AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-ISOPROPOXYPHENYL)-N,2-DIMETHYLQUINAZOLIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives and phenyl-substituted amines. Examples are:
- (4-Methoxy-phenyl)-(2-methyl-quinazolin-4-yl)-methyl-amine
- (4-Ethoxy-phenyl)-(2-methyl-quinazolin-4-yl)-methyl-amine
Uniqueness
N-(4-ISOPROPOXYPHENYL)-N,2-DIMETHYLQUINAZOLIN-4-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
827031-18-5 |
|---|---|
Molecular Formula |
C19H21N3O |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N,2-dimethyl-N-(4-propan-2-yloxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C19H21N3O/c1-13(2)23-16-11-9-15(10-12-16)22(4)19-17-7-5-6-8-18(17)20-14(3)21-19/h5-13H,1-4H3 |
InChI Key |
CYFKGPXUKCEWGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N(C)C3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

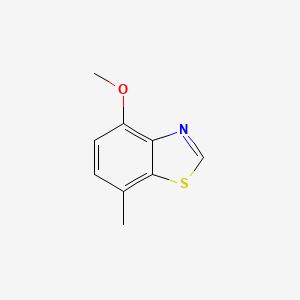
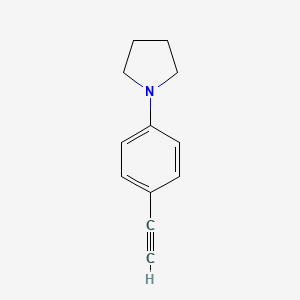
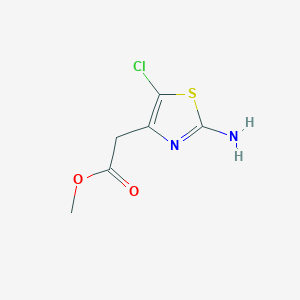
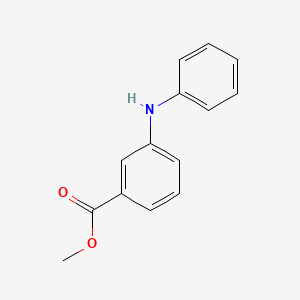
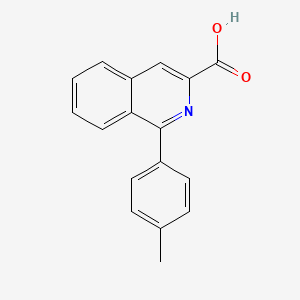
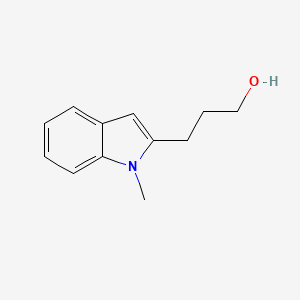
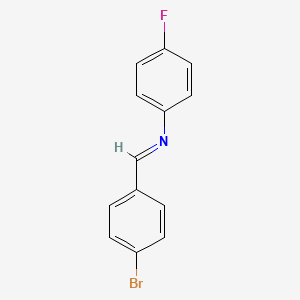
![3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine](/img/structure/B8698215.png)
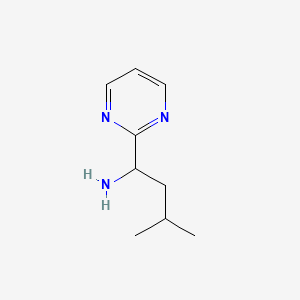
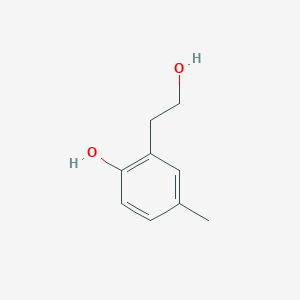
![ethyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate](/img/structure/B8698244.png)
